![molecular formula C9H10FN3O4S B13049798 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazin-2-ones
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cycloaddition of in situ generated acyliminium intermediates with alkynes . This process is catalyzed by silver trifluoromethanesulfonate (AgNTf2) and results in the formation of the desired oxazin-2-one skeleton. Another approach involves the use of BF3·Et2O-mediated addition-cyclization of ynamides and Boc phenylsulfones . This metal-free catalytic method exhibits good functional group compatibility and provides a practical new method for the synthesis of oxazinone skeletons.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with oxygen-centered nucleophiles, such as water and alcohols, leading to the formation of alkyl 3-amino-3-oxopropanoates through the opening of the oxazine ring at the C6-O bond . Additionally, the compound can participate in cycloaddition reactions with alkynes, resulting in the formation of cycloaddition products in moderate to good yields .
Scientific Research Applications
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents. In industry, the compound’s stability and reactivity are leveraged in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluoroethyl and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be compared with other similar compounds, such as 3,4-dihydro-1,3-oxazin-2-ones and benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones These compounds share similar structural features and reactivity patterns but differ in their specific substituents and functional groups
Properties
Molecular Formula |
C9H10FN3O4S |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C9H10FN3O4S/c1-18(15,16)8-11-4-6-5-17-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3 |
InChI Key |
IRUJOUCHRGSRFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2COC(=O)N(C2=N1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)

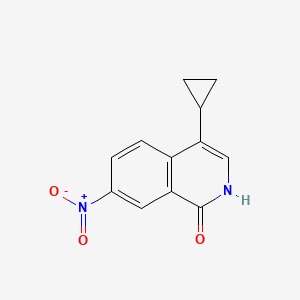
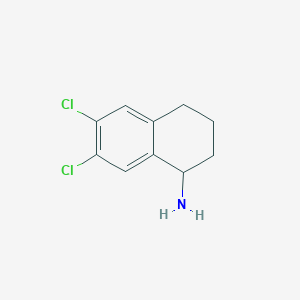
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
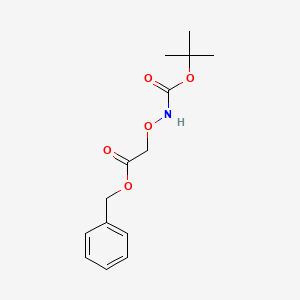
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
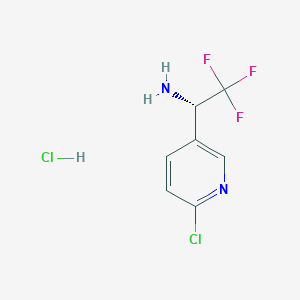
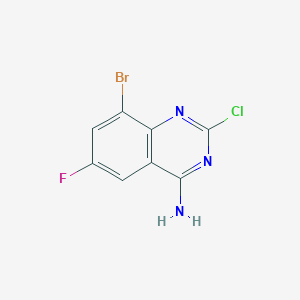
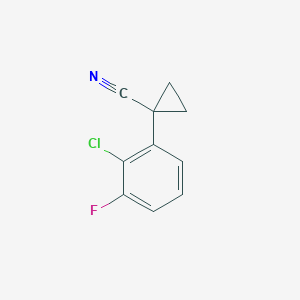
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
